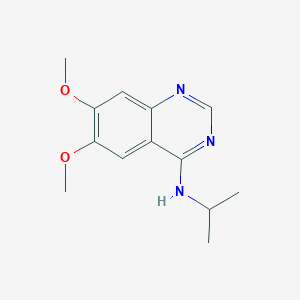

N-isopropyl-6,7-dimethoxyquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-isopropyl-6,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol It is a derivative of quinazoline, a bicyclic compound containing fused benzene and pyrimidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 6,7-dimethoxyquinazolin-4-amine with isopropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: N-isopropyl-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl or aryl halides, bases like potassium carbonate (K2CO3) or sodium hydride (NaH)

Major Products:

Oxidation: Quinazolinone derivatives

Reduction: Amine derivatives

Substitution: Various alkyl or aryl-substituted quinazoline derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Activity

N-isopropyl-6,7-dimethoxyquinazolin-4-amine has been identified as a promising lead compound in the development of anticancer agents. Its structural features allow it to interact with various biological targets involved in tumor growth and proliferation. For instance, derivatives of quinazoline compounds have shown effectiveness against different cancer cell lines, indicating that modifications to the quinazoline core can enhance anticancer properties .

Antihypertensive Properties

The compound's structural characteristics suggest potential applications in treating hypertension. Similar compounds within the quinazoline family have demonstrated vasodilatory effects, making them suitable candidates for antihypertensive drug development .

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of 6,7-dimethoxyquinazolin-4(3H)-one derivatives, which include this compound. These derivatives were evaluated for their ability to protect against cerebral ischemia and related cognitive impairments in animal models. The results indicated that certain derivatives significantly improved cognitive functions post-ischemia, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's .

Antiviral Activity

Research has also pointed to the antiviral properties of quinazoline derivatives. For example, specific analogs have shown efficacy against viral infections such as dengue and Venezuelan equine encephalitis. This suggests that this compound could be explored further for its antiviral potential .

Antimalarial Properties

The compound has been studied for its antimalarial activity against Plasmodium falciparum. Structure-activity relationship studies have indicated that modifications in the quinazoline structure can lead to significant antimalarial effects. Compounds derived from this class have demonstrated promising results in inhibiting malaria parasite growth, making them candidates for further development as antimalarial drugs .

Antimicrobial Properties

There is growing evidence supporting the antimicrobial activity of quinazoline derivatives against various bacterial strains. Studies have shown that certain compounds exhibit significant activity against Mycobacterium smegmatis and other pathogens, suggesting that this compound could be beneficial in developing new antimicrobial therapies .

Summary of Applications

Mecanismo De Acción

The mechanism of action of N-isopropyl-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparación Con Compuestos Similares

6,7-Dimethoxyquinazolin-4-amine: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.

N-methyl-6,7-dimethoxyquinazolin-4-amine: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.

N-ethyl-6,7-dimethoxyquinazolin-4-amine: Contains an ethyl group, which may influence its solubility and interaction with biological targets.

Uniqueness: N-isopropyl-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities and make it a valuable compound for further research .

Actividad Biológica

N-isopropyl-6,7-dimethoxyquinazolin-4-amine is a compound within the quinazoline family that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

This compound is characterized by the following structural features:

- Core Structure : Quinazoline

- Substituents : Isopropyl group at the nitrogen position and methoxy groups at the 6 and 7 positions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Cerebroprotective Activity

- Anticancer Properties

- Antiviral Potential

Cerebroprotective Activity

Several studies have investigated the cerebroprotective properties of quinazoline derivatives, including this compound. A notable study synthesized various 6,7-dimethoxyquinazolin derivatives and evaluated their effects on cognitive functions in a rat model of cerebral ischemia. The results indicated that certain derivatives exhibited significant neuroprotective effects, comparable to established drugs like ethylmethylhydroxypyridine succinate (EMHPS) .

Table 1: Summary of Cerebroprotective Effects

| Compound | Dose (mg/kg) | Effect on Cognitive Function | Reference |

|---|---|---|---|

| This compound | 40 | Significant improvement | |

| Ethylmethylhydroxypyridine succinate (EMHPS) | 100 | Baseline for comparison |

Anticancer Properties

The anticancer potential of this compound has been explored through its analogs. For instance, some derivatives have been shown to inhibit key proteins involved in cancer cell proliferation, such as BRD4 and PARP1. These compounds demonstrated micromolar enzymatic potencies and induced apoptosis in breast cancer cell lines without significant toxicity .

Table 2: Anticancer Activity of Quinazoline Derivatives

| Compound | Target Protein | IC50 (µM) | Effect on Cell Lines | Reference |

|---|---|---|---|---|

| This compound (analog) | BRD4 | 0.5 | Induces apoptosis | |

| Other quinazoline derivatives | PARP1 | 0.8 | Cell cycle arrest at G1 phase |

Antiviral Potential

Emerging research also indicates that quinazoline derivatives exhibit antiviral properties. In particular, studies have identified compounds that inhibit viral replication in cell cultures. The mechanisms often involve interference with viral proteases or other critical enzymes necessary for viral life cycles .

Case Studies and Research Findings

- Neuroprotective Studies : In a controlled experiment involving rats subjected to cerebral ischemia, treatment with this compound resulted in improved cognitive performance as measured by the Y-maze test compared to untreated controls .

- Cancer Treatment Trials : In vitro studies demonstrated that derivatives of this compound could effectively reduce cell viability in breast cancer models by targeting BRD4 and PARP1 pathways, suggesting a dual-target strategy may enhance therapeutic outcomes .

- Antiviral Efficacy : Compounds structurally related to this compound showed promising results against viral infections such as SARS-CoV and dengue virus by inhibiting specific viral enzymes essential for replication .

Propiedades

IUPAC Name |

6,7-dimethoxy-N-propan-2-ylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8(2)16-13-9-5-11(17-3)12(18-4)6-10(9)14-7-15-13/h5-8H,1-4H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWRQWDUZYUMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC2=CC(=C(C=C21)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.